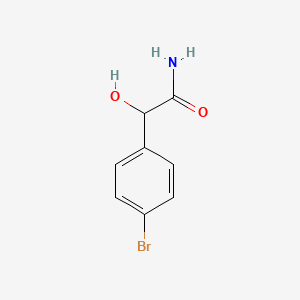
Benzeneacetamide, 4-bromo--alpha--hydroxy-
Description
Benzeneacetamide, 4-bromo–alpha–hydroxy- is a chemical compound with the molecular formula C8H8BrNO2 It is characterized by the presence of a bromine atom attached to the benzene ring and a hydroxyl group attached to the alpha carbon of the acetamide group
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
InChI Key |
SDCWNZRNYDRILA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 4-bromo–alpha–hydroxy- typically involves the bromination of benzeneacetamide followed by the introduction of a hydroxyl group at the alpha position. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve bromination. The hydroxylation can be carried out using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions to ensure the selective introduction of the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetamide, 4-bromo–alpha–hydroxy- may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, 4-bromo–alpha–hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Formation of 4-bromo-alpha-keto-benzeneacetamide.
Reduction: Formation of benzeneacetamide or 4-bromo-alpha-hydroxy-benzeneacetamide.
Substitution: Formation of various substituted benzeneacetamides depending on the nucleophile used.
Scientific Research Applications
Benzeneacetamide, 4-bromo–alpha–hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 4-bromo–alpha–hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetamide, 4-chloro–alpha–hydroxy-
- Benzeneacetamide, 4-fluoro–alpha–hydroxy-
- Benzeneacetamide, 4-iodo–alpha–hydroxy-
Uniqueness
Benzeneacetamide, 4-bromo–alpha–hydroxy- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


